Ethylene glycol diglycidyl ether
Overview
Description
Ethylene glycol diglycidyl ether is an organic compound with the molecular formula C8H14O4. It is a colorless to pale yellow liquid that is soluble in organic solvents like ethanol, acetone, and benzene, and slightly soluble in water . This compound is known for its low viscosity and is commonly used as a reactive diluent in epoxy resins, which are utilized in various industrial applications .
Mechanism of Action
Target of Action
Ethylene glycol diglycidyl ether (EGDE) is a chemical compound with the molecular formula C8H14O4 . It is an epoxy resin that contains an ethylene ether chain . The primary targets of EGDE are natural polymers such as proteins and montmorillonite . EGDE acts as a crosslinking agent, enhancing the hydrogen bonding between these polymers and creating a denser network structure .
Mode of Action
EGDE interacts with its targets by forming covalent bonds . This interaction results in a change in the physical properties of the target polymers. For instance, when EGDE is used with soy protein isolate (SPI) and ultrasonic-modified montmorillonite (UMMT), it enhances the hydrogen bonding between SPI chains and the ultrasound-treated MMT plates . This results in a denser network structure of the resulting composite material .
Biochemical Pathways
EGDE affects the biochemical pathways involved in the formation of composite materials. In the case of SPI and UMMT, EGDE plays a crucial role in the crosslinking process, which is essential for the formation of the composite material . The resulting composite material exhibits improved mechanical and barrier properties compared to pure soy protein film .
Pharmacokinetics
It’s known that egde is slightly soluble in water , which may influence its bioavailability
Result of Action
The action of EGDE results in the formation of composite materials with enhanced properties. For example, the tensile strength of a composite film made from SPI, UMMT, and EGDE increased by 266.82% compared to a film made from pure soy protein . This demonstrates the effectiveness of EGDE as a crosslinking agent in improving the functional properties of bio-based polymer composites .
Action Environment
The action of EGDE can be influenced by environmental factors. For instance, EGDE should be used in a well-ventilated area due to the potential for allergic or asthma symptoms or breathing difficulties if inhaled . Additionally, EGDE forms explosive mixtures with air on intense heating , indicating that temperature is a critical factor in its stability. Therefore, careful handling and storage of EGDE are necessary to ensure its efficacy and stability.
Preparation Methods
Ethylene glycol diglycidyl ether is synthesized through the reaction of ethylene glycol with epichlorohydrin. The process involves the following steps:
Reaction with Epichlorohydrin: Ethylene glycol reacts with epichlorohydrin in the presence of a Lewis acid catalyst to form a halohydrin intermediate.
Dehydrochlorination: The halohydrin is then treated with sodium hydroxide to remove hydrogen chloride, resulting in the formation of this compound
Industrial production methods typically involve controlling the exothermic reaction by slowly adding epichlorohydrin to the reactor containing ethylene glycol and the catalyst .
Chemical Reactions Analysis
Ethylene glycol diglycidyl ether undergoes various chemical reactions, including:
Epoxide Ring-Opening Reactions: The oxirane rings in this compound can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of hydroxyl, amino, or thioether groups.
Cross-Linking Reactions: It acts as a cross-linking agent in polymers, reacting with functional groups like hydroxyl, carboxyl, and amino groups.
Hydrolysis: In the presence of water, this compound can hydrolyze to form diols.
Common reagents used in these reactions include sodium hydroxide, amines, and alcohols. The major products formed depend on the specific nucleophile involved in the reaction.
Scientific Research Applications
Ethylene glycol diglycidyl ether has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ethylene glycol diglycidyl ether can be compared with other similar compounds, such as:
Dithis compound: Similar in structure but with an additional ethylene glycol unit, leading to different physical properties and reactivity.
Polythis compound: Contains multiple ethylene glycol units, providing higher flexibility and different mechanical properties.
1,4-Butanediol diglycidyl ether: Has a longer aliphatic chain, resulting in different cross-linking behavior and mechanical properties.
This compound is unique due to its balance of low viscosity, reactivity, and ability to form stable cross-linked networks, making it versatile for various applications .
Properties
IUPAC Name |
2-[2-(oxiran-2-ylmethoxy)ethoxymethyl]oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1(9-3-7-5-11-7)2-10-4-8-6-12-8/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBIOSPNXBMOAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCCOCC2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26403-72-5, 58782-18-6, 29317-04-2 | |
Record name | Polyethylene glycol diglycidyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26403-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Poly(oxy-1,2-ethanediyl), α-(2-oxiranylmethyl)-ω-(2-oxiranylmethoxy)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58782-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Oxirane, 2,2′-[1,2-ethanediylbis(oxymethylene)]bis-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29317-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4044876 | |
Record name | Ethylene glycol diglycidyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Oxirane, 2,2'-[1,2-ethanediylbis(oxymethylene)]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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CAS No. |
2224-15-9, 72207-80-8 | |
Record name | Glycol diglycidyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2224-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Bis(1,2-epoxypropylether)ethanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002224159 | |
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Record name | Ethylene glycol diglycidyl ether | |
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Record name | Oxirane, 2,2'-[1,2-ethanediylbis(oxymethylene)]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethylene glycol diglycidyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-[ethylenebis(oxymethylene)]bisoxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.043 | |
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Record name | Polyethylene glycol diglycidyl ether | |
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Record name | ETHYLENE GLYCOL DIGLYCIDYL ETHER | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R860RS597 | |
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Synthesis routes and methods
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